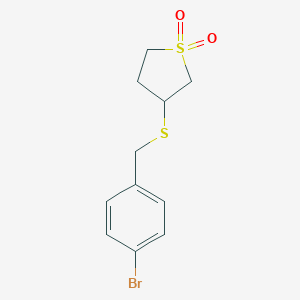

![molecular formula C19H22N2O3S B299459 N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide, also known as DAS181, is a novel antiviral drug that has shown potential in the treatment of various respiratory viral infections. It is a small molecule inhibitor that targets the sialic acid receptors on the surface of host cells, which are essential for viral attachment and entry.

Mechanism of Action

N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide works by cleaving the sialic acid receptors on the surface of host cells, which prevents viral attachment and entry. This mechanism is different from traditional antiviral drugs that target viral proteins or enzymes. By targeting the host cell receptors, N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide is less likely to induce viral resistance and may have a broader spectrum of activity against different viral strains.

Biochemical and Physiological Effects:

N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide has been shown to be well-tolerated in animal studies and human clinical trials. It has low toxicity and does not have any significant effects on the immune system or other physiological processes. However, further studies are needed to fully understand the long-term effects of N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide is its broad-spectrum activity against different respiratory viruses. This makes it a promising candidate for the development of new antiviral therapies. However, N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide is still in the early stages of development, and more research is needed to optimize its efficacy and safety. In addition, the synthesis of N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide is complex and requires specialized equipment and expertise, which may limit its availability for some research groups.

Future Directions

There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide. One area of focus is the optimization of its antiviral activity and pharmacokinetics, which may involve modifications to its chemical structure or formulation. Another area of interest is the exploration of its potential for the treatment of other viral infections, such as HIV and hepatitis C. Finally, N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide may have applications beyond antiviral therapy, such as in the development of new diagnostic tools or vaccines.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide involves several steps, starting with the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This intermediate is then reacted with 2,6-dimethyl-4-(methylthio)phenol in the presence of a base to form 2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide. The final step involves the reaction of this intermediate with 4-(chlorocarbonyl)phenyl isocyanate to form N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide has been extensively studied for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. It has also been shown to have broad-spectrum activity against other viruses that use sialic acid receptors for entry, such as coronaviruses and adenoviruses. In addition, N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide has been investigated as a potential therapy for cystic fibrosis patients with chronic respiratory infections.

properties

Product Name |

N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide |

|---|---|

Molecular Formula |

C19H22N2O3S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-(2,6-dimethyl-4-methylsulfanylphenoxy)acetamide |

InChI |

InChI=1S/C19H22N2O3S/c1-12-9-17(25-4)10-13(2)19(12)24-11-18(23)21-16-7-5-15(6-8-16)20-14(3)22/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |

InChI Key |

UIAOOYJZXMKWMC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C)SC |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C)SC |

solubility |

4.4 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299376.png)

![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)

![4-(4-chlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299383.png)

![4-(3-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299385.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea](/img/structure/B299386.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299391.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299394.png)

![5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene](/img/structure/B299395.png)

![5-Chloro-2-{[4-(4-methoxyphenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B299397.png)

![N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)